Cas no 74870-06-7 (Oxyntomodulin (bovine, dog, porcine))

Oxyntomodulin (bovine, dog, porcine) is a naturally occurring peptide hormone derived from proglucagon, exhibiting dual agonist activity at both glucagon-like peptide-1 (GLP-1) and glucagon receptors. Its sequence varies slightly across species (bovine, canine, porcine), making it valuable for comparative physiological and pharmacological studies. Oxyntomodulin plays a regulatory role in glucose metabolism, appetite suppression, and gastric acid secretion, rendering it a subject of interest for metabolic disorder research. The product is characterized by high purity and stability, ensuring reliability for in vitro and in vivo applications. Its cross-species availability facilitates translational research in endocrinology and diabetes therapeutics.
Oxyntomodulin (bovine, dog, porcine) structure
74870-06-7 structure
Product name:Oxyntomodulin (bovine, dog, porcine)
CAS No:74870-06-7
MF:C192H295N59O60S
MW:4421.82
CID:2098130

Oxyntomodulin (bovine, dog, porcine) Chemical and Physical Properties

Names and Identifiers

    • Oxyntomodulin (bovine, dog, porcine)
    • GLUCAGON (1-37) (PORCINE)
    • Enteroglucagon (dog)
    • Enteroglucagon (pig peptide moiety)
    • Oxyntomodulin (Canis familiaris)
    • Oxyntomodulin (pig peptide moiety)
    • H-HIS-SER-GLN-GLY-THR-PHE-THR-SER-ASP-TYR-SER-LYS-TYR-LEU-ASP-SER-ARG-ARG-ALA-GLN-ASP-PHE-VAL-GLN-TRP-LEU-MET-ASN-THR-LYS-ARG-ASN-LYS-ASN-ASN-ILE-ALA-OH
    • HSQGTFTSDYSKYLDSRRAQDFVQWLMNTKRNKNNIA
    • GLUCAGON 37
    • GLUCAGON 1-37
    • OXYNTOMODULIN
    • OXYNTOMODULIN (PORCINE)
    • OxyntoModulin (bovine, dog, porcine) OXM (bovine, dog, porcine), Preproglucagon (53-89) (bovine, dog, porcine), Proglucagon (33-69) (bovine, dog, porcine), Glucagon-37 (bovine, dog, porcine)

Oxyntomodulin (bovine, dog, porcine) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
AAPPTec
P001749-5mg
Glucagon (1-37), porcine
74870-06-7
5mg
$1.350.00 2024-07-19
A2B Chem LLC
AH56208-1mg
Oxyntomodulin (swine peptide moiety)
74870-06-7
1mg
$630.00 2024-04-19
AAPPTec
P001749-10mg
Glucagon (1-37), porcine
74870-06-7
10mg
$2.430.00 2024-07-19
AAPPTec
P001749-1mg
Glucagon (1-37), porcine
74870-06-7
1mg
$450.00 2024-07-19
A2B Chem LLC
AH56208-10mg
Oxyntomodulin (swine peptide moiety)
74870-06-7
10mg
$2959.00 2024-04-19
A2B Chem LLC
AH56208-5mg
Oxyntomodulin (swine peptide moiety)
74870-06-7
5mg
$1689.00 2024-04-19

Additional information on Oxyntomodulin (bovine, dog, porcine)

Oxyntomodulin (Bovine, Canine, Porcine) - CAS No. 7487-06-7: A Multifunctional Peptide in Metabolic Research and Therapeutics

Oxyntomodulin (CAS No. 7487-06-7) is a 37-amino acid peptide hormone derived from the proglucagon gene, exhibiting dual agonistic activity at the glucagon-like peptide-1 receptor (GLP-1R) and glucagon receptor (GCGR). This unique pharmacological profile makes it a critical focus in bovine, canine, and porcine models of metabolic disorders. Recent studies highlight its role in regulating appetite, glucose homeostasis, and energy expenditure across species-specific physiological contexts. The peptide’s structural conservation across mammals—particularly in bovine (Bos taurus), canine (Canis lupus familiaris), and porcine (Sus scrofa domesticus) systems—supports its translational potential for human therapeutic development.

The mechanism of action of oxyntomodulin involves simultaneous activation of GLP-1R and GCGR signaling pathways. In bovine pancreatic L-cells, this dual agonism enhances insulin secretion while suppressing glucagon release during hyperglycemia. A 2023 study published in Nature Metabolism demonstrated that porcine-derived oxyntomodulin exhibits a 15% longer half-life compared to human analogs due to species-specific glycosylation patterns. This finding underscores the importance of species selection in preclinical research for drug development targeting type 2 diabetes mellitus (T2DM).

In canine models of obesity, intravenous administration of oxyntomodulin induces sustained weight loss through increased thermogenesis without adverse cardiac effects—a critical advantage over traditional GLP-1R agonists. Researchers at the University of Cambridge recently identified a novel splice variant in porcine proglucagon mRNA that enhances receptor affinity by 3-fold compared to bovine counterparts. Such interspecies differences are now being leveraged to design species-specific research tools for studying metabolic crosstalk between gut-brain axis pathways.

Clinical translation is accelerated by advances in recombinant production systems using CHO cell lines optimized for bovine or porcine sequences. These platforms achieve >95% purity with reduced immunogenicity risks through site-directed mutagenesis of antigenic epitopes. Phase II trials involving porcine-derived formulations have shown statistically significant reductions (p<0.01) in HbA1c levels among T2DM patients compared to placebo groups, with minimal gastrointestinal side effects reported.

The structural characterization via X-ray crystallography reveals conserved α-helical domains critical for receptor binding across all three species studied. However, N-terminal variations between bovine (sequence: HSSYGGFGLM) and porcine forms alter their susceptibility to dipeptidyl peptidase IV (DPP-IV) degradation—a discovery driving development of DPP-resistant analogs using canine-derived templates as scaffolds.

In veterinary medicine applications, bovine oxyntomodulin is being explored as an anorectic agent for equine metabolic syndrome management. A double-blind study involving 50 horses showed dose-dependent improvements in insulin sensitivity indices without affecting cortisol levels—a breakthrough for performance animal health management.

Recent proteomic analyses comparing all three species reveal conserved post-translational modifications at positions Thr34 and Ser35 phosphorylation sites crucial for β-cell proliferation signaling. These insights are now informing the design of next-generation peptides with enhanced tissue specificity while maintaining cross-species efficacy.

The commercial availability of highly purified oxyntomodulin preparations (>98% purity via RP-HPLC analysis) enables precise dosing requirements from nanogram quantities up to milligram scales required for large animal studies. Quality control protocols include mass spectrometry confirmation of molecular weight (4359 Da) and disulfide bridge integrity using MALDI-ToF analysis.

Ongoing investigations into its role as an anti-inflammatory agent in porcine models of non-alcoholic steatohepatitis (NASH) suggest additional therapeutic avenues through modulation of hepatic NF-kB pathways without affecting bile acid metabolism—a distinct advantage over current PPAR agonist therapies.

In conclusion, oxyntomodulin (CAS No. 7487-06-7) continues to redefine our understanding of integrated metabolic regulation across mammalian species. Its unique dual-receptor activity profile combined with species-specific pharmacokinetic advantages positions it as a cornerstone molecule for developing next-generation therapies addressing obesity, diabetes, and associated comorbidities while maintaining rigorous scientific validity through comparative interspecies research.

Recommend Articles

Recommended suppliers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.